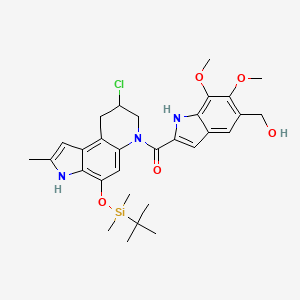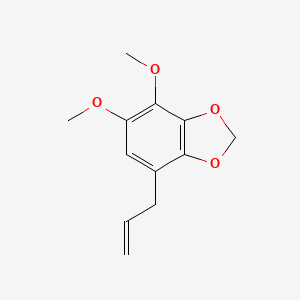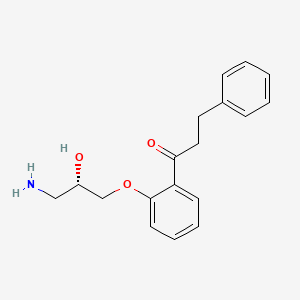
LHRH, Des-tyr(5)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Luteinizing hormone-releasing hormone, Des-tyrosine(5)- is a modified form of luteinizing hormone-releasing hormone, a decapeptide hormone that plays a crucial role in the regulation of the reproductive system. This compound is characterized by the absence of the tyrosine residue at the fifth position in the peptide sequence. Luteinizing hormone-releasing hormone is primarily responsible for stimulating the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland, which in turn regulate the secretion of sex steroids in both males and females .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of luteinizing hormone-releasing hormone, Des-tyrosine(5)- involves solid-phase peptide synthesis techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The removal of the protecting groups and the cleavage of the peptide from the resin yield the desired peptide. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxybenzotriazole, along with deprotection agents like trifluoroacetic acid .
Industrial Production Methods: Industrial production of luteinizing hormone-releasing hormone, Des-tyrosine(5)- follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The purification of the synthesized peptide is achieved through high-performance liquid chromatography, ensuring high purity and yield .
化学反応の分析
Types of Reactions: Luteinizing hormone-releasing hormone, Des-tyrosine(5)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, bioavailability, and therapeutic efficacy .
Common Reagents and Conditions: Common reagents used in the chemical reactions of luteinizing hormone-releasing hormone, Des-tyrosine(5)- include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired modification but generally involve controlled temperatures and pH levels .
Major Products Formed: The major products formed from these reactions include various analogs of luteinizing hormone-releasing hormone, Des-tyrosine(5)- with improved pharmacokinetic properties. These analogs are designed to resist enzymatic degradation and exhibit prolonged half-lives in biological systems .
科学的研究の応用
Luteinizing hormone-releasing hormone, Des-tyrosine(5)- has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a model compound for studying peptide synthesis and modification techniques. In biology, it is used to investigate the regulatory mechanisms of the reproductive system and the role of luteinizing hormone-releasing hormone in gonadotropin release .
In medicine, luteinizing hormone-releasing hormone, Des-tyrosine(5)- and its analogs are employed in the treatment of hormone-dependent diseases such as prostate cancer, breast cancer, endometriosis, and precocious puberty. These compounds act as agonists or antagonists of luteinizing hormone-releasing hormone receptors, modulating the release of gonadotropins and subsequently affecting the secretion of sex steroids .
作用機序
The mechanism of action of luteinizing hormone-releasing hormone, Des-tyrosine(5)- involves binding to specific receptors on the surface of gonadotroph cells in the anterior pituitary gland. This binding triggers a signaling cascade that leads to the synthesis and release of luteinizing hormone and follicle-stimulating hormone. The released gonadotropins then act on the gonads to regulate the production of sex steroids such as testosterone and estrogen .
類似化合物との比較
Luteinizing hormone-releasing hormone, Des-tyrosine(5)- is unique due to the absence of the tyrosine residue at the fifth position, which imparts distinct pharmacological properties. Similar compounds include other analogs of luteinizing hormone-releasing hormone, such as [des-Gly10, D-Tyr5, D-Trp6, Pro9]-luteinizing hormone-releasing hormone ethylamide trifluoroacetate and glycosylated luteinizing hormone-releasing hormone analogs . These analogs differ in their amino acid sequences and modifications, resulting in variations in their stability, receptor affinity, and therapeutic efficacy .
特性
CAS番号 |
52186-43-3 |
|---|---|
分子式 |
C46H66N16O11 |
分子量 |
1019.1 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H66N16O11/c1-24(2)15-31(41(69)58-30(9-5-13-51-46(48)49)45(73)62-14-6-10-35(62)44(72)53-20-36(47)64)57-38(66)21-54-39(67)34(22-63)61-42(70)32(16-25-18-52-28-8-4-3-7-27(25)28)59-43(71)33(17-26-19-50-23-55-26)60-40(68)29-11-12-37(65)56-29/h3-4,7-8,18-19,23-24,29-35,52,63H,5-6,9-17,20-22H2,1-2H3,(H2,47,64)(H,50,55)(H,53,72)(H,54,67)(H,56,65)(H,57,66)(H,58,69)(H,59,71)(H,60,68)(H,61,70)(H4,48,49,51)/t29-,30-,31-,32-,33-,34-,35-/m0/s1 |
InChIキー |
AGYABMCVNGSDOG-POFDKVPJSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@@H]5CCC(=O)N5 |
正規SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C5CCC(=O)N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















